2-Cyanoisonicotinic acid
CAS No.: 161233-97-2
Cat. No.: VC20902880
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161233-97-2 |
---|---|
Molecular Formula | C7H4N2O2 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | 2-cyanopyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H4N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,(H,10,11) |
Standard InChI Key | MPSVJNPESHZCIB-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1C(=O)O)C#N |
Canonical SMILES | C1=CN=C(C=C1C(=O)O)C#N |
Introduction
Chemical Structure and Properties
Structural Features
2-Cyanoisonicotinic acid features a pyridine core with two key functional groups strategically positioned:
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A cyano (-C≡N) group at position 2 of the pyridine ring
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A carboxylic acid (-COOH) group at position 4 of the pyridine ring
The pyridine nitrogen at position 1 contributes to the compound's basic properties, while the cyano group, being a strong electron-withdrawing substituent, significantly influences the electronic distribution throughout the molecule. This electronic configuration affects both the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen, creating a unique reactivity profile compared to other isonicotinic acid derivatives.
Fundamental Chemical Properties
The fundamental chemical properties of 2-cyanoisonicotinic acid are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H4N2O2 | |
Molecular Weight | 148.12 g/mol | |
CAS Registry Number | 161233-97-2 | |
Commercial Purity | >98.0% (GC)(T) | |
Physical State (20°C) | Solid |
Comparison with Related Compounds
Understanding 2-cyanoisonicotinic acid in the context of related compounds provides valuable insights into its potential properties and applications.
Comparison with 2-Amino-Isonicotinic Acid Ethyl Ester
2-Amino-isonicotinic acid ethyl ester represents another related compound with the amino group at position 2 and an ester group at position 4 of the pyridine ring . This compound has a melting point of 123.5-123.6°C and is slightly soluble in water . The presence of the ester group rather than the free carboxylic acid significantly alters its physical properties compared to what would be expected for 2-cyanoisonicotinic acid.
The predicted pKa for 2-amino-isonicotinic acid ethyl ester is 4.97±0.11 , which suggests that 2-cyanoisonicotinic acid might have a lower pKa value due to the electron-withdrawing effect of the cyano group, potentially enhancing the acidity of the carboxylic acid functionality.
Research Challenges and Future Directions
Given the limited published information specifically about 2-cyanoisonicotinic acid, several research directions would significantly enhance understanding of this compound and its potential applications.
Comprehensive Characterization Studies
Future research should focus on detailed characterization of 2-cyanoisonicotinic acid, including:
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Complete spectroscopic analysis (NMR, IR, Mass Spectrometry, UV-Vis)
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X-ray crystallographic studies to determine solid-state structure and packing arrangements
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Determination of key physical properties such as precise melting point, solubility in various solvents, and pKa values
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Thermal analysis to understand stability and phase transitions
Synthetic Methodology Development
Development of efficient and scalable synthetic routes to 2-cyanoisonicotinic acid represents another important research direction:
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Optimization of metal-catalyzed cyanation reactions
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Development of regioselective functionalization strategies
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Investigation of green chemistry approaches to minimize environmental impact
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Scale-up studies to facilitate larger-scale production for various applications
Application-Focused Research
Investigation of specific applications for 2-cyanoisonicotinic acid could include:
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Screening for potential biological activities
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Exploration of metal coordination chemistry and potential applications in catalysis
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Investigation of polymer and materials applications
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Development of synthetic methodologies utilizing 2-cyanoisonicotinic acid as a building block
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